molecular formula C14H8F2N2O B3032916 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole CAS No. 62681-99-6

2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B3032916
CAS No.: 62681-99-6
M. Wt: 258.22 g/mol
InChI Key: ROYCICSWSRZMRS-UHFFFAOYSA-N
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Description

2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 3-fluorophenyl groups attached to the 2 and 5 positions of the oxadiazole ring

Scientific Research Applications

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electron-transporting properties.

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer activities.

    Biological Research: It is used as a probe in various biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is also investigated for its use in the synthesis of advanced materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation or reduction can modify the oxadiazole ring itself.

Mechanism of Action

The mechanism of action of 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole depends on its application:

    In Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

    In Materials Science: The compound’s electron-transporting properties are due to its ability to facilitate the movement of electrons through its conjugated system, making it useful in electronic devices.

Comparison with Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.

    2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole: Similar structure but with fluorine atoms in different positions, leading to different chemical and physical properties.

    2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole: Substitution of fluorine with chlorine can significantly alter the compound’s reactivity and applications.

Uniqueness: 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the fluorine atoms, which can enhance its electron-transporting properties and make it more suitable for certain applications, such as in OLEDs and as a pharmacophore in drug design.

Properties

IUPAC Name

2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYCICSWSRZMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211743
Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62681-99-6
Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62681-99-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062681996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90461
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Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
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Record name 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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